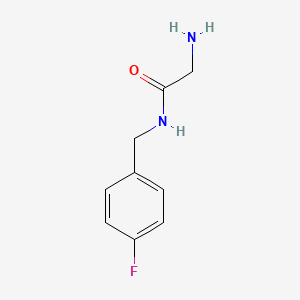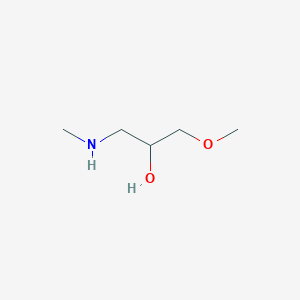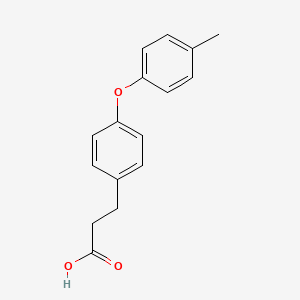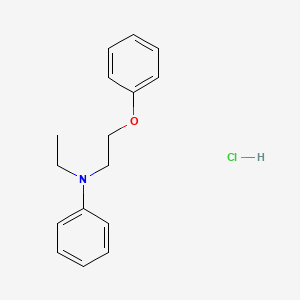
2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- is a heterocyclic organic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxaline ring system with two methyl groups at the 1 and 4 positions and a dihydro structure at the 3 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with a diketone, such as 2,3-butanedione, in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent like ethanol or acetic acid at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoxaline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Applications De Recherche Scientifique
2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the development of materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with DNA and proteins.
Comparaison Avec Des Composés Similaires
Quinoxaline: A parent compound with a similar ring structure but lacking the dihydro and methyl substitutions.
Tetrahydroquinoxaline: A fully reduced form of quinoxaline.
Substituted Quinoxalines: Compounds with various functional groups attached to the quinoxaline ring.
Uniqueness: 2(1H)-Quinoxalinone, 3,4-dihydro-1,4-dimethyl- is unique due to its specific substitution pattern and dihydro structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
66098-06-4 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
1,4-dimethyl-3H-quinoxalin-2-one |
InChI |
InChI=1S/C10H12N2O/c1-11-7-10(13)12(2)9-6-4-3-5-8(9)11/h3-6H,7H2,1-2H3 |
Clé InChI |
WWERZPFVLZDWFL-UHFFFAOYSA-N |
SMILES |
CN1CC(=O)N(C2=CC=CC=C21)C |
SMILES canonique |
CN1CC(=O)N(C2=CC=CC=C21)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(Ethoxycarbonyl)amino]butanoic acid](/img/structure/B1612723.png)












